Methyl 4-hydroxy-2,5-dimethylbenzoate
Overview
Description
Methyl 4-hydroxy-2,5-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is a derivative of benzoic acid, specifically a methyl ester of 4-hydroxy-2,5-dimethylbenzoic acid. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive research and experimentation .
Mode of Action
The compound’s interaction with its targets and any resulting changes would require further investigation .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would require detailed biochemical studies .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body .
Result of Action
These effects can be diverse, depending on the compound’s targets and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how Methyl 4-hydroxy-2,5-dimethylbenzoate interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-2,5-dimethylbenzoate can be synthesized through the esterification of 4-hydroxy-2,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions under controlled conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-hydroxy-2,5-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ester hydrolysis.
Comparison with Similar Compounds
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
- Methyl 4-hydroxy-3,5-dimethylbenzoate
- Methyl 3-hydroxy-2,5-dimethylbenzoate
Comparison: Methyl 4-hydroxy-2,5-dimethylbenzoate is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 4-hydroxy-2,5-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEFUBJGXCSOBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626955 | |
Record name | Methyl 4-hydroxy-2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27023-05-8 | |
Record name | Methyl 4-hydroxy-2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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